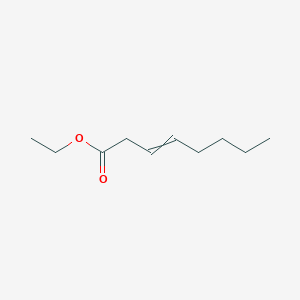
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both carbon and sulfur atoms in its structure and has been shown to exhibit a range of interesting properties.
Mecanismo De Acción
The mechanism of action of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, the compound is highly toxic and must be handled with care.
Direcciones Futuras
There are many potential future directions for research on (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one. One area of research that shows promise is the development of new cancer drugs that are based on this compound. Another area of research is the investigation of the compound's antioxidant and anti-inflammatory properties, which may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use in lab experiments.
Métodos De Síntesis
The synthesis of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the reaction of aniline with thiosemicarbazide to form 5-anilino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclohexane-1,3-dione to form the final product. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C14H11N3OS |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11N3OS/c18-12-9-5-4-8-11(12)13-16-17-14(19-13)15-10-6-2-1-3-7-10/h1-9,16H,(H,15,17)/b13-11+ |
Clave InChI |
PNIMUSDFQXAYBG-ACCUITESSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=CC=CC3=O)/S2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)




![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)


![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)